molecular formula C12H20O3S B15316809 2-(Isopropylthio)-7-oxaspiro[3.5]nonane-2-carboxylic acid

2-(Isopropylthio)-7-oxaspiro[3.5]nonane-2-carboxylic acid

Cat. No.: B15316809
M. Wt: 244.35 g/mol
InChI Key: YQZXWYPRCKAUEK-UHFFFAOYSA-N
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Description

2-(Isopropylthio)-7-oxaspiro[35]nonane-2-carboxylic acid is a spirocyclic compound featuring a unique structural motif Spirocyclic compounds are characterized by a bicyclic system where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylthio)-7-oxaspiro[3.5]nonane-2-carboxylic acid typically involves the formation of the spirocyclic core followed by functional group modifications. One common method starts with the condensation of a suitable ketone with a thiol to form the isopropylthio group. The spirocyclic structure is then formed through a series of cyclization reactions, often involving the use of strong bases or acids as catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, temperature control, and purification methods are crucial to achieving the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylthio)-7-oxaspiro[3.5]nonane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Isopropylthio)-7-oxaspiro[3.5]nonane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Isopropylthio)-7-oxaspiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets. The isopropylthio group can form hydrogen bonds or hydrophobic interactions with proteins, influencing their activity. The spirocyclic structure provides rigidity, which can enhance binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Isopropylthio)-7-oxaspiro[3.5]nonane-2-carboxylic acid is unique due to the presence of the isopropylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C12H20O3S

Molecular Weight

244.35 g/mol

IUPAC Name

2-propan-2-ylsulfanyl-7-oxaspiro[3.5]nonane-2-carboxylic acid

InChI

InChI=1S/C12H20O3S/c1-9(2)16-12(10(13)14)7-11(8-12)3-5-15-6-4-11/h9H,3-8H2,1-2H3,(H,13,14)

InChI Key

YQZXWYPRCKAUEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1(CC2(C1)CCOCC2)C(=O)O

Origin of Product

United States

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